molecular formula C23H20N4O3S3 B2686274 N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 477538-76-4

N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2686274
CAS RN: 477538-76-4
M. Wt: 496.62
InChI Key: PGJMZPCRGUKADL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru (PPh3)3ClH (CO) and Ru (PPh3)3 (CO)2H2 precursors have been used to create organo-carboxamide ruthenium (II) complexes .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, organo-carboxamide ruthenium (II) complexes have shown moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques .

Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its potential as an antibacterial agent. Researchers synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, which exhibited profound antimicrobial activity. These compounds were screened in vitro against a representative panel of Gram-positive and Gram-negative bacteria . The design and synthesis of such compounds contribute to the development of novel antibacterial agents.

Anticancer Potential

Quinazoline derivatives, including those containing the benzothiazole moiety, have shown promise in cancer research. The quinazoline nucleus serves as a scaffold for antitumor drugs, particularly as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers (e.g., breast, ovarian, colon, and prostate). Some quinazoline derivatives, such as trimetrexate (TMQ) and piritrexim (PTX), act as potent lipophilic DHFR inhibitors with anticancer activity . Further exploration of the compound’s effects on cancer cells could yield valuable insights.

Drug Design and Pharmacodynamic Versatility

The quinazoline-4(3H)-one ring system, to which this compound belongs, is considered a privileged structural motif due to its versatility in synthetic derivatives and naturally occurring alkaloids. Quinazoline derivatives exhibit a broad spectrum of pharmaceutical activities, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects . Researchers continue to explore modifications of this scaffold for drug design and optimization.

Synthetic Strategies and Biologically Active Compounds

Researchers have investigated various synthetic pathways for constructing 2-arylbenzothiazoles, which are essential building blocks for benzothiazole-based drugs. These efforts aim to create more potent biologically active compounds. Understanding the synthetic strategies and exploring novel derivatives can lead to improved drug candidates .

Source of Acyl(1,3-benzothiazol-2-yl)ketenes

The compound’s thermal behavior has been studied, particularly its capability to serve as a source of acyl(1,3-benzothiazol-2-yl)ketenes. This information contributes to our understanding of its reactivity and potential applications .

Future Directions

The future directions for research on similar compounds could include further investigation into their synthesis, characterization, and potential applications .

properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S3/c1-27(2)33(29,30)18-12-10-15(11-13-18)21(28)26-23(31)24-17-7-5-6-16(14-17)22-25-19-8-3-4-9-20(19)32-22/h3-14H,1-2H3,(H2,24,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJMZPCRGUKADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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